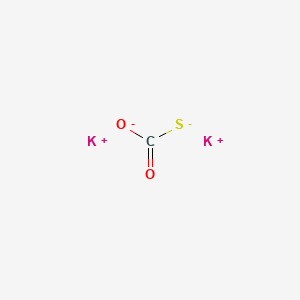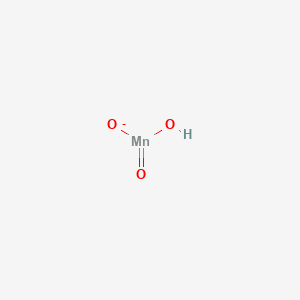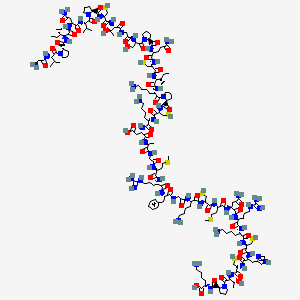
Potassium thiocarbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium thiocarbonate is a chemical compound with the formula K₂CS₃. It belongs to the family of thiocarbonates, which are characterized by the presence of carbon-sulfur bonds. This compound is known for its unique chemical properties and has found applications in various fields, including analytical chemistry and industrial processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Potassium thiocarbonate can be synthesized through the reaction of carbon disulfide (CS₂) with potassium hydroxide (KOH). The reaction proceeds as follows: [ \text{CS}_2 + 2 \text{KOH} \rightarrow \text{K}_2\text{CS}_3 + \text{H}_2\text{O} ] This reaction is typically carried out in an aqueous medium at room temperature .
Industrial Production Methods: In industrial settings, this compound is produced by reacting carbon disulfide with potassium sulfide. This method ensures the production of this compound with minimal impurities .
Analyse Des Réactions Chimiques
Types of Reactions: Potassium thiocarbonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form potassium carbonate and sulfur.
Reduction: It can be reduced to form potassium sulfide and carbon disulfide.
Substitution: It can react with alkyl halides to form thiocarbonate esters.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents such as hydrogen peroxide.
Reduction: Often involves reducing agents like sodium borohydride.
Substitution: Requires alkyl halides and is usually carried out in an organic solvent.
Major Products:
Oxidation: Potassium carbonate (K₂CO₃) and sulfur (S).
Reduction: Potassium sulfide (K₂S) and carbon disulfide (CS₂).
Substitution: Thiocarbonate esters.
Applications De Recherche Scientifique
Potassium thiocarbonate has several scientific research applications:
Analytical Chemistry: Used as a reagent in thin-layer chromatography for the separation of metal ions.
Complexation: Acts as a complexing agent in the qualitative analysis of metal ions.
Polymer Chemistry: Employed in the synthesis of polymers through reversible addition–fragmentation chain transfer (RAFT) polymerization.
Environmental Chemistry: Utilized in the removal of heavy metals from wastewater.
Mécanisme D'action
The mechanism of action of potassium thiocarbonate involves its ability to act as a nucleophile due to the presence of the thiocarbonate anion (CS₃²⁻). This anion can readily react with electrophiles, leading to the formation of various products. The molecular targets and pathways involved include the interaction with metal ions to form stable complexes, which can be utilized in analytical and environmental applications .
Comparaison Avec Des Composés Similaires
- Sodium thiocarbonate (Na₂CS₃)
- Ammonium thiocarbonate ((NH₄)₂CS₃)
- Potassium dithiocarbonate (K₂COS₂)
Comparison:
- Potassium thiocarbonate vs. Sodium thiocarbonate: Both compounds have similar chemical properties, but this compound is preferred in certain applications due to its higher solubility in water.
- This compound vs. Ammonium thiocarbonate: Ammonium thiocarbonate is more volatile and less stable compared to this compound.
- This compound vs. Potassium dithiocarbonate: Potassium dithiocarbonate has a different anionic structure (COS₂²⁻) and exhibits different reactivity patterns .
Propriétés
Numéro CAS |
26750-66-3 |
|---|---|
Formule moléculaire |
CK2O2S |
Poids moléculaire |
154.27 g/mol |
Nom IUPAC |
dipotassium;sulfidoformate |
InChI |
InChI=1S/CH2O2S.2K/c2-1(3)4;;/h4H,(H,2,3);;/q;2*+1/p-2 |
Clé InChI |
JOKZZQQDSRIMNE-UHFFFAOYSA-L |
SMILES canonique |
C(=O)([O-])[S-].[K+].[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![(3-Chloro-4-bicyclo[3.2.0]hepta-3,6-dienyl) dimethyl phosphate](/img/structure/B13743327.png)

![2-[2-(trifluoromethyl)phenyl]quinoline-4-carboxylic Acid](/img/structure/B13743346.png)
